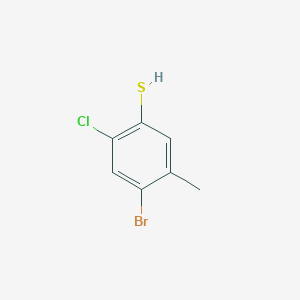

4-Bromo-2-chloro-5-methylbenzenethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-chloro-5-methylbenzenethiol is an organic compound with the molecular formula C7H6BrClS It is a derivative of benzenethiol, where the benzene ring is substituted with bromine, chlorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-methylbenzenethiol typically involves the introduction of bromine, chlorine, and a methyl group onto a benzenethiol ring. One common method is through electrophilic aromatic substitution reactions. For example:

Chlorination: Chlorine can be introduced using chlorine gas (Cl2) with a catalyst like iron(III) chloride (FeCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-methylbenzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.

Reduction: The compound can be reduced to remove halogen substituents.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids or disulfides.

Reduction: Dehalogenated benzenethiol derivatives.

Substitution: Compounds with new functional groups replacing the halogens.

Scientific Research Applications

4-Bromo-2-chloro-5-methylbenzenethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-methylbenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their function. The halogen substituents may enhance the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-chlorobenzenethiol: Lacks the methyl group, which may affect its reactivity and applications.

4-Bromo-5-chloro-2-methylbenzenethiol: Similar structure but different substitution pattern, leading to variations in chemical properties.

2-Chloro-5-methylbenzenethiol: Lacks the bromine substituent, which may influence its chemical behavior.

Uniqueness

The presence of both bromine and chlorine atoms, along with a methyl group, makes it a versatile compound for various synthetic and research purposes .

Biological Activity

4-Bromo-2-chloro-5-methylbenzenethiol is a halogenated benzenethiol compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, emphasizing its applications in medicinal chemistry and biological research.

The molecular formula of this compound is C7H6BrClS, with a molecular weight of 237.55 g/mol. The compound features a thiol (-SH) group, which is significant for its reactivity and interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrClS |

| Molecular Weight | 237.55 g/mol |

| IUPAC Name | This compound |

| InChI Key | UONSYPNBQIZMLA-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction may lead to the inhibition of various enzymes and proteins, altering their function and potentially disrupting protein-protein interactions (PPIs) . The presence of bromine and chlorine substituents enhances the compound's reactivity and binding affinity to biological targets.

Anticancer Potential

The compound's ability to interact with critical proteins involved in cancer progression suggests a potential role as an anticancer agent. For instance, studies on related thiol compounds have demonstrated their capacity to inhibit cancer cell proliferation by targeting signaling pathways associated with tumor growth .

Case Studies

- Inhibition of STAT3 : A study investigating benzothiadiazole derivatives found that certain compounds could inhibit the STAT3 signaling pathway, which is often constitutively activated in cancers. Although not directly tested on this compound, the mechanisms observed provide insights into how similar thiols might disrupt oncogenic signaling pathways .

- Protein Interaction Studies : Research utilizing mass spectrometry and other analytical techniques has shown that thiols can effectively compete with natural ligands in protein interactions, leading to functional inhibition. This highlights the potential of this compound in therapeutic applications targeting protein interactions .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal that variations in halogen substitution significantly affect biological activity. For instance:

| Compound | Key Differences | Biological Activity Observed |

|---|---|---|

| 4-Bromo-2-chlorobenzenethiol | Lacks methyl group | Moderate antibacterial activity |

| 4-Bromo-5-chloro-2-methylbenzenethiol | Different substitution pattern | Enhanced anticancer properties |

| 2-Chloro-5-methylbenzenethiol | Absence of bromine | Lower reactivity in biological systems |

Properties

Molecular Formula |

C7H6BrClS |

|---|---|

Molecular Weight |

237.55 g/mol |

IUPAC Name |

4-bromo-2-chloro-5-methylbenzenethiol |

InChI |

InChI=1S/C7H6BrClS/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 |

InChI Key |

UONSYPNBQIZMLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.